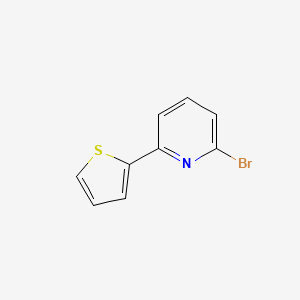

2-Bromo-6-(thiophen-2-yl)pyridine

Vue d'ensemble

Description

2-Bromo-6-(thiophen-2-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(thiophen-2-yl)pyridine typically involves the bromination of 6-(thiophen-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvent and catalyst may also be adjusted to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(thiophen-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with boronic acids or stannanes.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the thiophene ring.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyridine, including 2-Bromo-6-(thiophen-2-yl)pyridine, exhibit significant antimicrobial activity. A study highlighted the compound's potential as an antimicrobial agent, suggesting its utility in developing new antibiotics or antifungal treatments .

Pharmaceutical Synthesis

This compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Its ability to undergo further functionalization allows for the development of novel therapeutics targeting different diseases. For instance, derivatives have been explored for their efficacy against cancer cells and other pathological conditions .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis of thienyl-pyridine derivatives revealed that modifications at the thiophene ring significantly influence biological activity. In particular, the presence of the bromine atom enhances interaction with biological targets, making it a valuable compound in drug design .

Materials Science

Conductive Polymers

this compound is utilized in synthesizing conjugated polymers due to its ability to participate in cross-coupling reactions. These polymers have applications in organic electronics, such as organic photovoltaic devices and organic light-emitting diodes (OLEDs). The compound's structural features promote efficient charge transport properties .

Case Study: Polymer Synthesis

In a study focused on the synthesis of regioregular thiophene-based polymers, this compound was used as a monomer. The resulting polymer exhibited excellent solubility and conductivity, making it suitable for electronic applications .

Coordination Chemistry

Metal Complexation

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals like copper. These complexes have shown potential in catalysis and material synthesis. The N^S chelating ability of thiophene-containing pyridines allows for the stabilization of metal ions, enhancing their catalytic properties .

Case Study: Copper Complexes

Research on copper complexes formed with this compound demonstrated improved catalytic activity in various reactions, including C–C coupling processes. The specific interactions facilitated by the thiophene moiety were critical for enhancing reaction rates and selectivity .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, drug synthesis | Significant antimicrobial properties; potential therapeutic applications |

| Materials Science | Conductive polymers for electronics | Excellent solubility and conductivity; useful in OLEDs |

| Coordination Chemistry | Ligands for metal complexes | Enhanced catalytic activity with copper complexes |

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(thiophen-2-yl)pyridine depends on its application:

In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions.

In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

In Material Science: Its electronic properties are exploited in the design of semiconducting materials and light-emitting devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3-(thiophen-2-yl)pyridine

- 2-Bromo-5-(thiophen-2-yl)pyridine

- 2-Bromo-6-(furan-2-yl)pyridine

Uniqueness

2-Bromo-6-(thiophen-2-yl)pyridine is unique due to the specific positioning of the bromine and thiophene groups, which influences its reactivity and electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of organic electronic materials .

Activité Biologique

2-Bromo-6-(thiophen-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 214.07 g/mol

- CAS Number : 220196-07-6

Synthesis

The synthesis of this compound typically involves halogenation and cross-coupling reactions. One effective method is the palladium-catalyzed Suzuki coupling, which allows for the introduction of thiophene moieties onto the pyridine structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for several microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 20 |

| Candida albicans | 25 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are presented in Table 2.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

The compound showed promising cytotoxic effects, indicating potential as a chemotherapeutic agent.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies suggest that it may inhibit key proteins associated with bacterial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyridine compounds, including this compound, exhibited significant inhibition against Staphylococcus aureus, with a focus on their structure-activity relationships (SAR) .

- Cytotoxicity in Cancer Cells : Research conducted on various substituted pyridine derivatives revealed that those containing thiophene rings displayed enhanced anticancer activity compared to their unsubstituted counterparts .

- Computational Analysis : Density Functional Theory (DFT) calculations have been employed to predict the reactivity and stability of this compound, supporting experimental findings regarding its biological activity .

Propriétés

IUPAC Name |

2-bromo-6-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXHTNUZZXYKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442139 | |

| Record name | 2-bromo-6-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220196-07-6 | |

| Record name | 2-bromo-6-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.